molecular formula C7H12Cl2O2 B14420684 Chloromethyl 3-chlorohexanoate CAS No. 80418-54-8

Chloromethyl 3-chlorohexanoate

Cat. No.: B14420684
CAS No.: 80418-54-8
M. Wt: 199.07 g/mol
InChI Key: FWVZTAJOBMVDDT-UHFFFAOYSA-N
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Description

Chloromethyl 3-chlorohexanoate is an ester derivative featuring two chlorine substituents: one on the methyl group of the ester moiety and another on the third carbon of the hexanoate chain. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to introduce chlorine atoms into target molecules .

Properties

CAS No.

80418-54-8

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

chloromethyl 3-chlorohexanoate

InChI

InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3

InChI Key

FWVZTAJOBMVDDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chlorohexanoate can be synthesized through the chloromethylation of 3-chlorohexanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chlorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Hydrolysis: The ester group can be hydrolyzed to form 3-chlorohexanoic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would produce an amide.

    Hydrolysis: The major products are 3-chlorohexanoic acid and methanol.

Scientific Research Applications

Chloromethyl 3-chlorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 3-chlorohexanoate involves its reactivity due to the presence of the chloromethyl and ester groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS: 49715-04-0)

  • Structural Differences : Chloromethyl chlorosulfate contains a sulfonate group instead of an ester backbone, making it more reactive in nucleophilic substitutions.
  • Applications : Strictly used as an intermediate under controlled conditions for manufacturing, contrasting with the ester’s broader synthetic utility .
  • Hazards: Highly corrosive and toxic, requiring stricter handling protocols compared to Chloromethyl 3-chlorohexanoate, which may pose irritant risks but lacks documented carcinogenicity .

Chloroethyl Acetate

  • Functional Groups: Both compounds are esters, but Chloroethyl acetate features a chloroethyl group rather than chloromethyl and 3-chlorohexanoate substituents.
  • Physical Properties: Chloroethyl acetate has a lower molecular weight (122.55 g/mol vs. ~203.06 g/mol for this compound) and a higher boiling point (145°C), suggesting differences in volatility and stability .
  • Regulatory Status: Classified as an irritant, similar to this compound, but with distinct shipping guidelines under U.S. CFR Title 49 .

3-Chlorobenzaldehyde (CAS: 587-04-2)

  • Reactivity : The aldehyde group in 3-chlorobenzaldehyde undergoes oxidation and condensation reactions, unlike the ester’s susceptibility to hydrolysis.

Data Table: Key Properties and Hazards

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Primary Hazards Key Applications
This compound* C₇H₁₀Cl₂O₂ 203.06 ~200 (est.) Irritant, possible carcinogen Organic synthesis intermediate
Chloromethyl chlorosulfate CH₂Cl₂O₃S 183.00 107–110 Corrosive, toxic Controlled intermediate
Chloroethyl acetate C₄H₇ClO₂ 122.55 145 Irritant Solvent, intermediate
3-Chlorobenzaldehyde C₇H₅ClO 140.57 213–214 Skin/eye irritation Pharmaceutical intermediate

*Estimated values based on structural analogs.

Regulatory and Handling Guidelines

  • Chloromethyl chlorosulfate is restricted to intermediate use under controlled settings, reflecting its high toxicity .
  • Chloroethyl acetate’s shipping regulations (U.S. CFR Title 49) provide a template for handling this compound, emphasizing proper labeling and emergency response protocols .

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